Gadolinium(3+) sulphide

Vue d'ensemble

Description

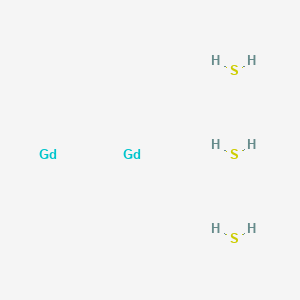

Gadolinium(3+) sulphide, also known as gadolinium trisulphide, is an inorganic compound composed of gadolinium and sulphur. It is a member of the lanthanide series and exhibits unique properties due to the presence of gadolinium, a rare earth element. This compound is known for its magnetic and optical properties, making it a subject of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gadolinium(3+) sulphide can be synthesized through several methods, including:

Solid-State Reaction: This involves heating gadolinium oxide with sulphur at high temperatures in a controlled atmosphere to produce this compound.

Chemical Vapor Transport: This method uses a transport agent to move gadolinium and sulphur vapors to a cooler region where they react to form this compound.

Hydrothermal Synthesis: This involves reacting gadolinium salts with sulphur sources in an aqueous solution under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale solid-state reactions or chemical vapor transport methods due to their efficiency and scalability. These methods ensure the production of high-purity this compound suitable for various applications .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form gadolinium oxide and sulphur dioxide.

Reduction: It can be reduced to elemental gadolinium and sulphur under specific conditions.

Substitution: this compound can participate in substitution reactions where sulphur atoms are replaced by other chalcogens like selenium or tellurium.

Common Reagents and Conditions:

Oxidation: Typically involves oxygen or air at elevated temperatures.

Reduction: Requires strong reducing agents such as hydrogen gas or lithium aluminium hydride.

Substitution: Involves the use of other chalcogen sources like hydrogen selenide or hydrogen telluride under controlled conditions.

Major Products Formed:

Oxidation: Gadolinium oxide and sulphur dioxide.

Reduction: Elemental gadolinium and sulphur.

Substitution: Gadolinium selenide or gadolinium telluride.

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

Gadolinium(3+) sulphide serves as a precursor for synthesizing other gadolinium compounds and as a catalyst in various chemical reactions. Its ability to undergo multiple chemical transformations makes it valuable in inorganic synthesis.

Key Applications:

- Precursor for Gadolinium Compounds: Used in the synthesis of gadolinium oxysulphide and other derivatives.

- Catalytic Reactions: Acts as a catalyst in organic reactions, enhancing reaction rates and yields.

Biomedical Applications

Due to its paramagnetic properties, this compound is extensively studied for its potential use in medical imaging and targeted drug delivery systems.

Case Studies:

- Magnetic Resonance Imaging (MRI): Gadolinium-based contrast agents are crucial for enhancing the contrast of MRI scans. Research has shown that this compound can improve imaging quality, particularly in detecting tumors and monitoring treatment responses .

- Targeted Drug Delivery: this compound is being explored in theranostic applications, where it can serve dual roles as both a diagnostic and therapeutic agent. For instance, liposomal formulations loaded with gadolinium have shown promise in neutron capture therapy for glioblastoma cells .

Optical and Electronic Devices

The luminescent properties of this compound make it suitable for various optical applications, including phosphors for display technologies and scintillators for radiation detection.

Applications:

- Phosphors: Used in light-emitting diodes (LEDs) and display technologies due to its ability to emit light when excited.

- Scintillators: Employed in radiation detection systems, enhancing sensitivity and accuracy.

Material Science

This compound is utilized in the development of advanced materials with unique properties.

Applications:

- Magnetic Materials: Its strong magnetic properties make it suitable for applications in magnetic refrigeration technology, which offers energy-efficient cooling solutions .

- Semiconductors: The compound's semiconducting nature allows it to be used in electronic devices, potentially improving performance in solar cells and fuel cells .

Summary of Properties

The following table summarizes the key properties and applications of this compound:

| Property | Description | Application Area |

|---|---|---|

| Chemical Formula | Gd₂S₃ | Synthesis & Catalysis |

| Luminescence | Strong luminescent properties | Optical Devices |

| Magnetic Properties | Paramagnetic nature | MRI & Magnetic Refrigeration |

| Semiconductor Characteristics | Suitable for electronic applications | Electronics |

| Biocompatibility | Investigated for safety in biomedical applications | Medicine |

Mécanisme D'action

The mechanism of action of gadolinium(3+) sulphide in various applications is primarily attributed to its magnetic and optical properties. In MRI, this compound enhances image contrast by altering the relaxation times of nearby water protons. In biological imaging, its optical properties allow for the visualization of specific biological structures. The compound’s ability to interact with biological molecules and cellular structures is mediated through its surface chemistry and the functionalization of its surface with targeting ligands .

Comparaison Avec Des Composés Similaires

Gadolinium Oxide (Gd2O3): Known for its use as an MRI contrast agent and in optical applications.

Gadolinium Oxysulphide (Gd2O2S): Used in scintillators and phosphors for its luminescent properties.

Europium-Doped Gadolinium Sulphide (Gd2S3Eu): Explored for its enhanced luminescent properties and potential use in imaging and display technologies.

Uniqueness of Gadolinium(3+) Sulphide: this compound stands out due to its unique combination of magnetic and optical properties, making it suitable for a wide range of applications from medical imaging to advanced materials. Its ability to undergo various chemical reactions and form different products further enhances its versatility in scientific research and industrial applications .

Activité Biologique

Gadolinium(3+) sulphide (Gd2S3) is a compound that has garnered attention in various fields, particularly in medical imaging and cancer therapy. This article explores its biological activity, highlighting its interactions at the cellular level, therapeutic potential, and associated health risks.

Gadolinium(3+) ions exhibit unique properties due to their ionic radius, which is similar to that of calcium ions. This similarity allows Gd3+ to interfere with calcium-dependent biological processes. Gd3+ ions can bind to proteins and nucleic acids, leading to significant biological implications. Notably, Gd3+ competes with calcium for binding sites, affecting cellular signaling pathways and potentially leading to cellular dysfunction .

Key Characteristics:

- Ionic Radius : 0.99 Å (similar to Ca2+).

- Hydration : Gd3+ is typically surrounded by 8–9 water molecules, which influence its reactivity and biological interactions.

- Binding Affinity : Stronger for oxygen than for nitrogen or sulfur-containing ligands, making its coordination with biomolecules complex .

Cancer Treatment

Recent studies have demonstrated that gadolinium compounds, including Gd2S3, possess cytotoxic properties that can be harnessed in cancer therapy. Research indicates that Gd3+ can induce apoptosis in cancer cells, making it a candidate for targeted therapies.

- HeLa Cell Studies : A study found that low concentrations of GdCl3 (≤0.5 mM) stimulated cell growth, while higher concentrations (≥1.0 mM) suppressed proliferation significantly. At 2 mM concentration, cell growth was inhibited by up to 64% after 48 hours .

| Concentration (mM) | Cell Growth (%) after 24h | Cell Growth (%) after 48h |

|---|---|---|

| 0.01 | 22.4 ± 1.27 | - |

| 1.0 | - | Suppressed by 26.4 ± 1.03 |

| 2.0 | - | Suppressed by 64.0 ± 2.68 |

Imaging Applications

Gadolinium-based nanoparticles, such as europium-doped gadolinium sulfide (GdS:Eu(3+)), have been developed as dual-mode imaging agents for magnetic resonance imaging (MRI) and photoluminescence imaging. These nanoparticles exhibit high relaxivity values crucial for enhancing contrast in MRI scans .

Health Risks and Toxicity

Despite its therapeutic potential, the use of gadolinium compounds raises concerns regarding toxicity and long-term health effects. Gadolinium retention in tissues has been documented, particularly in patients undergoing repeated MRI scans using gadolinium-based contrast agents.

- Tissue Accumulation : Studies have reported significant accumulation of gadolinium in organs such as the spleen and liver following exposure . The implications of this accumulation include potential nephrogenic systemic fibrosis (NSF) and other debilitating health conditions.

Case Studies

- Multimodal Imaging Study : A study on rats highlighted the presence of gadolinium deposits in the cerebellum post-exposure to gadolinium-based contrast agents. This research underscored the need for careful monitoring of gadolinium levels in clinical settings .

- Toxicity Observations : In a clinical setting involving patients with gadolinium-containing implants, significant tissue accumulation was observed over time, raising alarms about the safety of prolonged exposure to gadolinium compounds .

Propriétés

IUPAC Name |

gadolinium;sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Gd.3H2S/h;;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNLBYBTTOZAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S.S.S.[Gd].[Gd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Gd2H6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [MSDSonline] | |

| Record name | Gadolinium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12134-77-9 | |

| Record name | Gadolinium sulfide (Gd2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gadolinium sulfide (Gd2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gadolinium(3+) sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.